molecular formula C18H12ClN3 B5673679 2-(1H-benzimidazol-2-yl)-5-(2-chlorophenyl)-2,4-pentadienenitrile

2-(1H-benzimidazol-2-yl)-5-(2-chlorophenyl)-2,4-pentadienenitrile

Cat. No. B5673679
M. Wt: 305.8 g/mol
InChI Key: ODPIGENJDNZTBD-OSICMAOHSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-yl)-5-(2-chlorophenyl)-2,4-pentadienenitrile, involves strategic functionalization of the benzimidazole nucleus. A common approach includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications to introduce various substituents at specific positions on the benzimidazole ring. These synthetic strategies afford a wide array of benzimidazole derivatives tailored for different applications (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including our compound of interest, features a benzimidazole core with substituents that influence the molecule's overall geometry and electronic properties. Crystallographic studies reveal that the benzimidazole system is generally planar, with substituents inducing various degrees of torsion relative to this plane. Such structural attributes are crucial for understanding the compound's interaction with biological targets and its physicochemical properties (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, reflecting their versatile reactivity profile. They can participate in electrophilic substitution, nucleophilic addition, and cycloaddition reactions, among others. The specific chemical behavior of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole nucleus, affecting their reactivity and interaction with different chemical reagents (Tsuge et al., 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystallinity, are critical for their application in drug design and materials science. These properties are inherently related to the compound's molecular structure, particularly the nature of substituents and their spatial arrangement. Detailed structural analysis, including X-ray crystallography, provides insight into the molecular packing and intermolecular interactions that dictate these physical properties (Kazak et al., 2006).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical behavior, are essential for their diverse applications. These properties are influenced by the electronic structure of the benzimidazole core and the effect of substituents on electron distribution and molecular orbital energies. Computational studies, including density functional theory (DFT) calculations, provide valuable insights into the electronic properties and reactivity patterns of these compounds (Mary et al., 2014).

properties

IUPAC Name

(2E,4E)-2-(1H-benzimidazol-2-yl)-5-(2-chlorophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-15-9-2-1-6-13(15)7-5-8-14(12-20)18-21-16-10-3-4-11-17(16)22-18/h1-11H,(H,21,22)/b7-5+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIGENJDNZTBD-OSICMAOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,3E)-1-(1H-1,3-Benzimidazol-2-YL)-4-(2-chlorophenyl)-1,3-butadienyl cyanide

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